molecular formula C25H19ClN6O3 B11318196 N-[4-(acetylamino)phenyl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-[4-(acetylamino)phenyl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11318196
M. Wt: 486.9 g/mol
InChI Key: ZHCKIJRLDRBSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core using 2-aminophenol and an aldehyde under reflux conditions . The triazole ring is then introduced through a cyclization reaction involving appropriate precursors. Industrial production methods often employ catalysts such as nanocatalysts or metal catalysts to enhance the yield and efficiency of the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Properties

Molecular Formula

C25H19ClN6O3

Molecular Weight

486.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C25H19ClN6O3/c1-14-23(25(34)28-19-9-7-18(8-10-19)27-15(2)33)29-31-32(14)20-11-12-22-21(13-20)24(35-30-22)16-3-5-17(26)6-4-16/h3-13H,1-2H3,(H,27,33)(H,28,34)

InChI Key

ZHCKIJRLDRBSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.